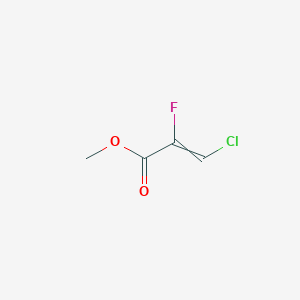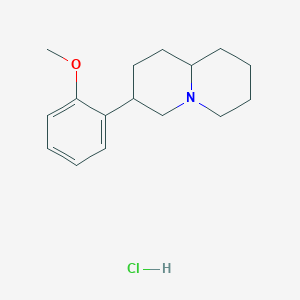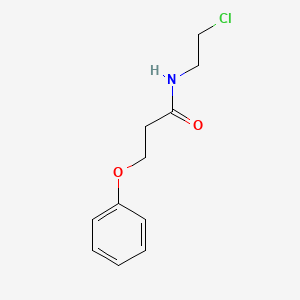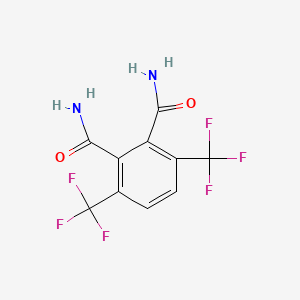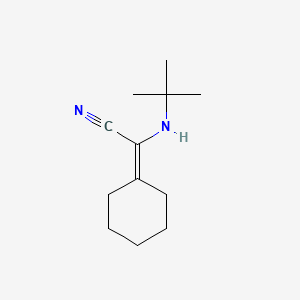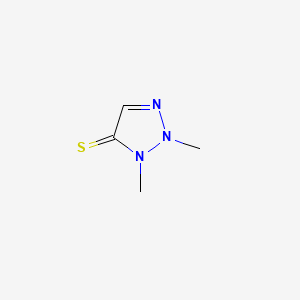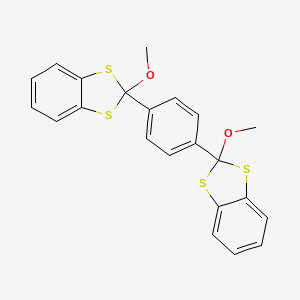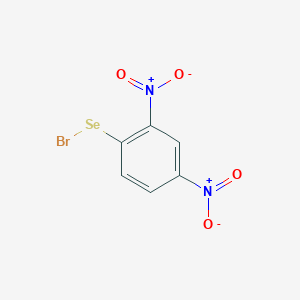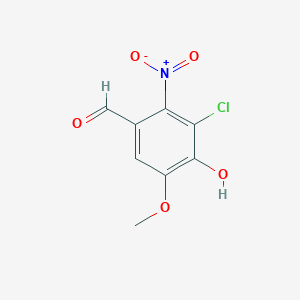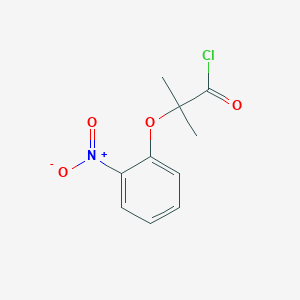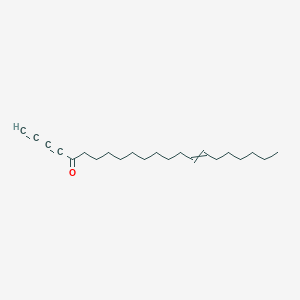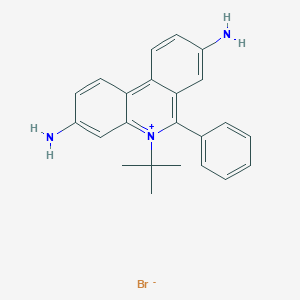![molecular formula C9H12O2 B14496120 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one CAS No. 64810-34-0](/img/structure/B14496120.png)
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Prop-2-en-1-yl)-7-oxabicyclo[410]heptan-2-one is a bicyclic compound with a unique structure that includes an oxygen bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one can be achieved through several methods. One common approach involves the stereoselective synthesis of a core building block, which is then further functionalized . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and the use of efficient catalytic systems are likely to be employed to produce this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions could produce more saturated compounds.
Aplicaciones Científicas De Investigación
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one involves its interaction with molecular targets through its reactive sites. These interactions can lead to the modulation of biological pathways, making it a valuable compound for studying biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific oxygen bridge and the presence of a prop-2-en-1-yl group. This structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Número CAS |
64810-34-0 |
|---|---|
Fórmula molecular |
C9H12O2 |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-prop-2-enyl-7-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C9H12O2/c1-2-3-6-4-5-7-9(11-7)8(6)10/h2,6-7,9H,1,3-5H2 |
Clave InChI |
CPPIJGXZRUPVAG-UHFFFAOYSA-N |
SMILES canónico |
C=CCC1CCC2C(C1=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Disulfanediylbis[3-(chloromethyl)-2,4,6-trimethylbenzene]](/img/structure/B14496039.png)
